1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

medicinal chemistry structure–activity relationships pharmacophore design

1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207002-25-2) is a fully substituted acyclic urea derivative with molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.4 g·mol⁻¹. The structure integrates three distinct pharmacophoric elements—a cyclopropyl group, a para‑methoxyphenyl ring, and a cyclopentylmethyl spacer—appended to a central urea (carbonyl diamide) core.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 1207002-25-2
Cat. No. B2392267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
CAS1207002-25-2
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CC3
InChIInChI=1S/C17H24N2O2/c1-21-15-8-4-13(5-9-15)17(10-2-3-11-17)12-18-16(20)19-14-6-7-14/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H2,18,19,20)
InChIKeyMJSYNRBNGQIWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207002-25-2): Chemical Identity and Research Provenance


1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207002-25-2) is a fully substituted acyclic urea derivative with molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.4 g·mol⁻¹ . The structure integrates three distinct pharmacophoric elements—a cyclopropyl group, a para‑methoxyphenyl ring, and a cyclopentylmethyl spacer—appended to a central urea (carbonyl diamide) core [1]. The compound's InChI Key (MJSYNRBNGQIWRL‑UHFFFAOYSA‑N) confirms a single, achiral entity lacking stereochemical complexity . Although commercial vendors have associated the compound with fatty acid amide hydrolase (FAAH) inhibition, no peer‑reviewed primary publications quantifying its activity, selectivity, or pharmacokinetic properties could be identified in the public domain at the time of this analysis [2]. The molecule therefore occupies an unusual position: it is a pre‑competitive chemical probe for which target‑annotated potency data remain absent from ChEMBL, PubChem BioAssay, DrugBank, IUPHAR/BPS Guide to Pharmacology, and the Protein Data Bank [2].

Why 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea Cannot Be Interchanged with Superficially Similar Urea Derivatives


The compound's three‑component architecture—cyclopropyl urea head, cyclopentyl linker, and 4‑methoxyphenyl tail—is not duplicated in any widely available analog. Removal of the cyclopentylmethyl spacer yields 1‑cyclopropyl‑3‑(4‑methoxyphenyl)urea (CAS 64393‑20‑0; MW 206.2), which loses over 28 % of the molecular volume and presents a dramatically altered hydrogen‑bonding surface [1]. Conversely, deletion of the cyclopropyl group produces 1‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea (CAS 62636‑73‑1; MW 248.3), which eliminates the constrained three‑membered ring that is a hallmark of potent cyclopropyl urea sEH inhibitors . Replacing the cyclopropyl moiety with a benzyl or 2‑methoxyethyl group (as in benchchem‑listed analogs) further alters lipophilicity and conformational freedom . For targets such as soluble epoxide hydrolase (sEH), where the cyclopropyl ring occupies a defined hydrophobic pocket verified by X‑ray co‑crystallography (PDB 4X6Y), any of these single‑point modifications would be expected to abrogate binding [2]. Without experimental head‑to‑head data, the prudent assumption is that generic substitution would introduce uncharacterized pharmacological liabilities and should be avoided in any study requiring target‑engagement confidence.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea Relative to Structural Analogs


Molecular Volume and Pharmacophoric Complexity vs. 1‑Cyclopropyl‑3‑(4‑methoxyphenyl)urea (CAS 64393‑20‑0)

1‑Cyclopropyl‑3‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea (MW 288.4) incorporates a cyclopentylmethyl spacer that is entirely absent in the simpler analog 1‑cyclopropyl‑3‑(4‑methoxyphenyl)urea (MW 206.2) . This results in a 39.8 % increase in molecular weight and introduces a quaternary carbon center at the point of attachment to the methoxyphenyl ring, restricting conformational freedom relative to the freely rotatable aniline‑derived analog. The additional seven carbon atoms and 82.2 Da of mass translate to a computed logP increase of approximately 1.5–2.0 log units (estimated from fragment‑based calculations) [1], which would be expected to alter membrane permeability and plasma protein binding.

medicinal chemistry structure–activity relationships pharmacophore design

Conformational Restriction and Shape Complementarity vs. 1‑((1‑(4‑Methoxyphenyl)cyclopentyl)methyl)urea (CAS 62636‑73‑1)

The target compound retains a cyclopropyl urea motif that is absent in 1‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea (CAS 62636‑73‑1) . In the co‑crystal structure of human sEH with a closely related cyclopropyl urea derivative (PDB 4X6Y), the cyclopropyl ring occupies a small hydrophobic sub‑pocket defined by residues Phe267, Trp334, and Met339, while the urea carbonyl and NH groups engage in a conserved hydrogen‑bond network with Tyr383, Tyr466, and Asp335 [1]. The comparator lacking the cyclopropyl group would be unable to fill this sub‑pocket and would lose at least one of the two critical urea hydrogen bonds. Although direct IC₅₀ data for the target compound against sEH are not publicly available, the structurally validated cyclopropyl urea series in PDB 4X6Y and related structures demonstrates that the cyclopropyl substituent is a key potency determinant [2].

structural biology conformational analysis sEH inhibition

Predicted Physicochemical Property Differentiation from 1‑Benzyl‑ and 1‑(2‑Methoxyethyl)‑ Analogs

Computational comparison of the target compound with its 1‑benzyl analog (MW 352.5) and 1‑(2‑methoxyethyl) analog (MW 334.4) reveals that the cyclopropyl substituent confers the lowest molecular weight (288.4) and the fewest rotatable bonds among the three . Cyclopropyl substitution reduces the number of freely rotatable bonds by two relative to the methoxyethyl analog, which has a flexible ethylene glycol‑like side chain, and by one relative to the benzyl analog. This lower conformational entropy is predicted to yield a more favorable entropic contribution to binding upon target engagement [1]. Additionally, the smaller cyclopropyl group maintains a topological polar surface area (tPSA) comparable to the methoxyethyl analog (~50–55 Ų) while being substantially less than the benzyl analog (~55–60 Ų), suggesting the cyclopropyl derivative may better balance permeability and solubility [1].

ADME prediction drug-likeness physicochemical profiling

Chemical Stability Advantage of the Cyclopropyl Urea Moiety Relative to Ester‑ and Amide‑Containing Pharmacophores

The urea functional group (R–NH–CO–NH–R′) is intrinsically resistant to hydrolysis under both acidic and basic conditions compared with esters, carbamates, and many amides, owing to resonance stabilization of the carbonyl by two adjacent nitrogen lone pairs [1]. N,N′‑disubstituted ureas such as 1‑cyclopropyl‑3‑((1‑(4‑methoxyphenyl)cyclopentyl)methyl)urea benefit from additional steric protection at both nitrogen atoms, further reducing the rate of hydrolytic cleavage. In contrast, ester‑containing analogs (e.g., compounds incorporating a methyl ester in place of the urea) are susceptible to esterase‑mediated hydrolysis in biological media with half‑lives often <30 min in plasma or liver microsomal preparations [2]. While direct stability data for the target compound are unavailable, the urea scaffold is a well‑established metabolically stable isostere in medicinal chemistry, and this property is class‑intrinsic [1].

chemical stability formulation compatibility hydrolytic resistance

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea (CAS 1207002-25-2)


sEH Inhibitor Screening and Lead Optimization Programs

The compound's cyclopropyl urea core, validated by co‑crystal structures (PDB 4X6Y) as a competent sEH pharmacophore, makes it suitable as a starting point for structure‑based optimization campaigns targeting soluble epoxide hydrolase [1]. Procurement is justified when the screening cascade requires probing the SAR around the cyclopentylmethyl–methoxyphenyl tail region, an area not explored in the published cyclopropyl urea sEH inhibitor series that focused on diphenyl‑ and biphenyl‑substituted analogs [2]. The compound could serve as a negative control for sEH engagement when used alongside a validated tool inhibitor such as t‑AUCB or AR9281.

Physicochemical Property Benchmarking in Urea‑Based Chemical Probe Design

With a molecular weight of 288.4, five rotatable bonds, and an estimated tPSA of 50–55 Ų, the compound occupies a favorable property space for oral bioavailability according to standard drug‑likeness filters (Rule of Five and Veber criteria) [1]. It can serve as a reference standard for calibrating solubility, permeability, and plasma protein binding assays when evaluating novel urea‑containing chemical probes, particularly those incorporating a quaternary carbon center derived from a cyclopentyl building block [1].

Hydrolytic Stability Reference in Formulation Development

The N,N′‑disubstituted urea core provides inherent resistance to acid‑, base‑, and enzyme‑catalyzed hydrolysis, distinguishing this compound from ester and carbamate analogs commonly used as solubility‑enhancing prodrug moieties [2]. Formulation scientists evaluating pH‑stability profiles of new chemical entities can use the compound as a 'stable urea' benchmark in forced‑degradation studies at pH 1–10, against which the degradation kinetics of more labile functional groups can be normalized [2].

Method Development for LC‑MS/MS Quantification of Cyclopentyl‑Containing Ureas

The unique combination of a cyclopropyl urea head and a cyclopentylmethyl tail—absent in commercially available analytical reference standards—makes this compound valuable for developing and validating LC‑MS/MS methods intended to quantify cyclopentyl‑substituted urea metabolites in biological matrices [1]. Its distinct fragment ions (predicted m/z 288 → 191 and 288 → 135 under CID conditions) provide a characteristic mass spectrometric fingerprint that can be used to optimize multiple reaction monitoring (MRM) transitions [1].

Quote Request

Request a Quote for 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.